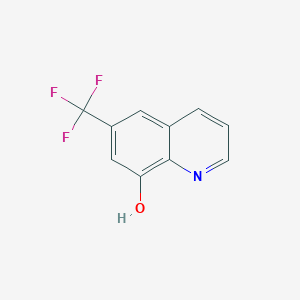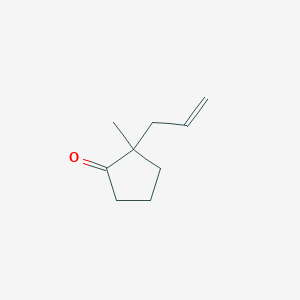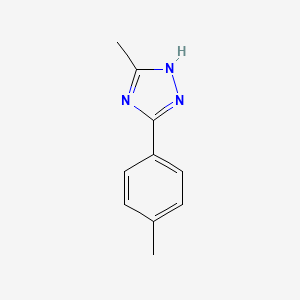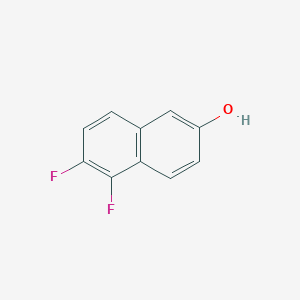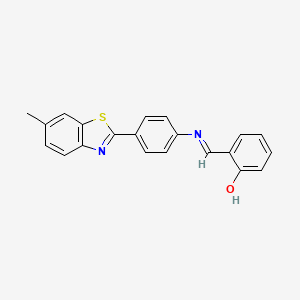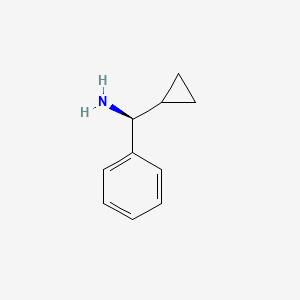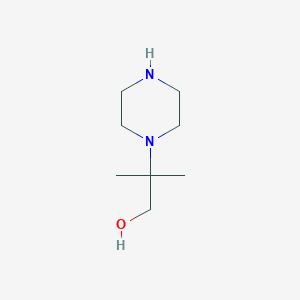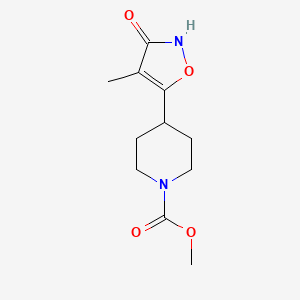![molecular formula C46H39LaO5-2 B3259649 3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane CAS No. 321837-08-5](/img/structure/B3259649.png)
3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane” is a complex organic compound that features multiple naphthalene rings and hydroxyl groups, coordinated with lanthanum and oxolane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the naphthalene derivatives: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of hydroxyl groups: Hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Coordination with lanthanum: Lanthanum can be introduced through a coordination reaction with lanthanum salts, such as lanthanum chloride or lanthanum nitrate.
Incorporation of oxolane: Oxolane can be introduced through a ring-opening reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The naphthalene rings can be reduced to form dihydronaphthalenes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and other reduced derivatives.
Substitution: Nitro or sulfonated derivatives of the original compound.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: Possible applications in drug delivery systems and as a therapeutic agent.
Industry: Use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of this compound would depend on its specific application. For example:
As a ligand: It can coordinate with metal ions to form stable complexes, influencing the reactivity and selectivity of catalytic processes.
As a fluorescent probe: The compound can interact with biological molecules, leading to changes in fluorescence that can be used to monitor biochemical processes.
As a therapeutic agent: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Lanthanum complexes: Compounds like lanthanum chloride and lanthanum nitrate.
Oxolane derivatives: Compounds like tetrahydrofuran.
Uniqueness
This compound is unique due to its complex structure, which combines multiple naphthalene rings, hydroxyl groups, and coordination with lanthanum and oxolane. This unique structure may confer specific properties, such as enhanced stability, reactivity, and potential for diverse applications.
特性
CAS番号 |
321837-08-5 |
|---|---|
分子式 |
C46H39LaO5-2 |
分子量 |
810.7 g/mol |
IUPAC名 |
carbanide;carbanylium;1-(2-hydroxynaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate;lanthanum(3+) |
InChI |
InChI=1S/C42H30O5.4CH3.La/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44;;;;;/h1-22,43-46H,23-24H2;4*1H3;/q;3*-1;+1;+3/p-3 |
InChIキー |
VFZAWFQOQZMRHN-UHFFFAOYSA-K |
SMILES |
C1CCOC1.C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O.[La] |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5[O-])C7=C(C=CC8=CC=CC=C87)[O-])[O-])O.[La+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate](/img/structure/B3259571.png)
